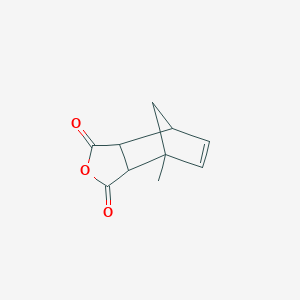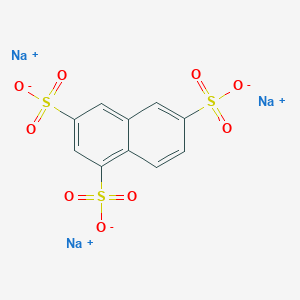
ピペラジンジヒドロクロリド
概要
説明
Piperazine dihydrochloride is a chemical compound with the molecular formula C₄H₁₂Cl₂N₂. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine dihydrochloride is commonly used in various scientific and industrial applications due to its unique chemical properties.
作用機序
Target of Action
Piperazine dihydrochloride primarily targets the GABA receptors located on the muscle membrane . These receptors play a crucial role in the transmission of inhibitory signals in the nervous system.
Mode of Action
Piperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The primary biochemical pathway affected by piperazine dihydrochloride is the GABAergic pathway . By acting as a GABA receptor agonist, piperazine dihydrochloride enhances the inhibitory effects of GABA in the nervous system. This leads to the paralysis of parasites, which are then easily removed or expelled by the host organism .
Pharmacokinetics
Upon entry into the systemic circulation, piperazine dihydrochloride is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The primary result of piperazine dihydrochloride’s action is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism . It is particularly effective against Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm) .
Action Environment
The action of piperazine dihydrochloride can be influenced by various environmental factors. For instance, piperazine readily absorbs water and carbon dioxide from the air . .
科学的研究の応用
Piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: Piperazine derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine dihydrochloride is used as an anthelmintic agent to treat parasitic worm infections.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
生化学分析
Biochemical Properties
Piperazine Dihydrochloride is freely soluble in water and ethylene glycol . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C . It plays a role in biochemical reactions by interacting with various enzymes and proteins. For instance, it acts as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Cellular Effects
Piperazine Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it can cause flaccid paralysis of the worm by causing hyperpolarization of nerve endings . This effect is particularly important in its role as an anthelmintic agent.
Molecular Mechanism
The molecular mechanism of action of Piperazine Dihydrochloride involves binding interactions with biomolecules and changes in gene expression. As a GABA receptor agonist, Piperazine Dihydrochloride binds directly and selectively to muscle membrane GABA receptors . This binding presumably leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Dosage Effects in Animal Models
In animal models, the effects of Piperazine Dihydrochloride can vary with different dosages. For instance, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine Dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels. For instance, it has been shown to reverse host phase 2 metabolism, releasing active hormones and drugs that can be reabsorbed into systemic circulation .
準備方法
Synthetic Routes and Reaction Conditions: Piperazine dihydrochloride can be synthesized through several methods. One common method involves the reaction of piperazine with hydrochloric acid. The process typically involves dissolving piperazine in ethanol and then adding concentrated hydrochloric acid slowly while maintaining the mixture at a low temperature using an ice bath. The resulting solid is filtered to obtain piperazine dihydrochloride .
Industrial Production Methods: In industrial settings, piperazine dihydrochloride is produced on a larger scale using similar principles. The reaction is carried out in large reactors where piperazine is dissolved in a suitable solvent, and hydrochloric acid is added under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions: Piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.
Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.
Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonium salts under basic conditions.
Major Products:
Oxidation: Piperazine-2,5-dione.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with different functional groups.
類似化合物との比較
- Diethylenediamine
- Piperazidine
- Piperazin
Comparison: Piperazine dihydrochloride is unique due to its specific interaction with GABA receptors, which makes it effective as an anthelmintic agent. Other similar compounds, such as diethylenediamine and piperazidine, may have different chemical properties and applications. For example, diethylenediamine is used as a chelating agent, while piperazidine is studied for its potential use in pharmaceuticals .
特性
IUPAC Name |
piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVIJWRCGSYCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2.2HCl, C4H12Cl2N2 | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-85-0 (Parent) | |
| Record name | Piperazine dihydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4047096 | |
| Record name | Piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/603 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
41 % (NIOSH, 2023), 41% | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
142-64-3 | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Piperazine dihydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VU4Z4W88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine, dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TL3D6AA8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
635 °F (NIOSH, 2023), 635 °F | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25053 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PIPERAZINE DIHYDROCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/265 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Piperazine dihydrochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Piperazine dihydrochloride primarily used for?
A1: Piperazine dihydrochloride is primarily recognized for its anthelmintic properties, effectively targeting gastrointestinal parasites like Ascaridia galli in poultry [, ], Ascaris suum and Oesophagostomum species in pigs [], and Toxocara vitulorum in buffalo calves [].
Q2: How does Piperazine dihydrochloride exert its anthelmintic effect?
A2: While the exact mechanism is not fully elucidated in the provided research, Piperazine dihydrochloride is believed to act as a neuromuscular blocking agent in parasites, causing paralysis and subsequent expulsion from the host. [, ]
Q3: Beyond its anthelmintic properties, has Piperazine dihydrochloride shown activity in other areas?
A3: Yes, research indicates that Piperazine dihydrochloride can act as a non-toxic buffer in both distilled water and seawater. [] Additionally, it has shown some level of anticonvulsant activity in animal models. []
Q4: What is the molecular formula and weight of Piperazine dihydrochloride?
A4: The molecular formula of Piperazine dihydrochloride is C4H12Cl2N2, and its molecular weight is 159.05 g/mol.
Q5: Is there spectroscopic data available for Piperazine dihydrochloride?
A5: While the provided research doesn't offer detailed spectroscopic data, it does mention using techniques like IR, 1H NMR, 13C NMR, and MS for structural identification of related compounds. []
Q6: Can Piperazine dihydrochloride be used as a buffer in seawater?
A6: Yes, Piperazine dihydrochloride is highlighted for its compatibility with seawater, remaining soluble and not precipitating calcium or magnesium salts below a pH of 9.9. []
Q7: Does the provided research suggest any catalytic properties for Piperazine dihydrochloride?
A7: No, the research provided does not focus on or suggest any catalytic properties for this compound.
Q8: Has computational chemistry been applied to study Piperazine dihydrochloride or its derivatives?
A8: The provided research does not delve into computational studies or QSAR modeling specifically for Piperazine dihydrochloride.
Q9: Does the research explore how structural modifications of Piperazine dihydrochloride affect its activity?
A9: While the provided research does not directly investigate the SAR of Piperazine dihydrochloride, it does explore the synthesis and properties of various piperazine derivatives. For example, modifications with benzyl, trimethoxybenzyl, and fluorophenyl groups are mentioned, suggesting their potential impact on pharmacological activity. [, , , , ]
Q10: What is known about the stability of Piperazine dihydrochloride in different formulations?
A10: The research primarily discusses Piperazine dihydrochloride in the context of immediate administration, with one study mentioning its use in a granular formulation (Ascarex D) for oral administration in pigs. [] Further research is needed to understand its stability in various formulations.
Q11: What in vivo studies have been conducted on the anthelmintic activity of Piperazine dihydrochloride?
A13: Several studies demonstrate the efficacy of Piperazine dihydrochloride against various parasites in different animal models, including chickens [], pigs [], and buffalo calves [].
Q12: Is there evidence of resistance developing to Piperazine dihydrochloride in parasite populations?
A14: One study mentions that following the withdrawal of fenbendazole, routine treatments with Piperazine dihydrochloride in turkeys showed no apparent anthelmintic effectiveness, suggesting the possibility of pre-existing or emerging resistance in the parasite population. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















